8-Amino-5-fluoroquinoline-2-carboxylic acid

Beschreibung

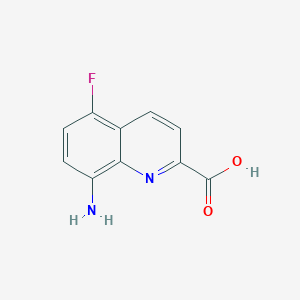

8-Amino-5-fluoroquinoline-2-carboxylic acid is a fluorinated quinoline derivative characterized by an amino group at position 8, a fluorine atom at position 5, and a carboxylic acid moiety at position 2.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7FN2O2 |

|---|---|

Molekulargewicht |

206.17 g/mol |

IUPAC-Name |

8-amino-5-fluoroquinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H7FN2O2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,12H2,(H,14,15) |

InChI-Schlüssel |

IJFSZZFXIDEJGX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC2=C(C=CC(=C21)F)N)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fluorination of Nitro-Substituted Precursors

The synthesis begins with 8-nitroquinoline-2-carboxylic acid derivatives. Fluorination at position 5 is achieved using N-fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF) under basic conditions. For example, lithium hexamethyldisilazide (LHMDS) deprotonates the substrate, enabling nucleophilic attack by fluoride at position 5. This step typically yields 5-fluoro-8-nitroquinoline-2-carboxylic acid intermediates with moderate efficiency (26% yield reported in analogous reactions).

Catalytic Hydrogenation of Nitro Groups

The nitro group at position 8 is reduced to an amino group using catalytic hydrogenation. Palladium on carbon (Pd/C) or Raney nickel in ethanol under hydrogen atmosphere achieves selective reduction without affecting the fluorine or carboxylic acid groups. This step often proceeds in high yields (>90%), though reaction times vary based on nitro group accessibility.

Oxidation of Carbaldehyde Precursors

An alternative route involves oxidizing 8-amino-5-fluoroquinoline-2-carbaldehyde to the corresponding carboxylic acid. This method is advantageous for substrates where aldehyde intermediates are synthetically accessible.

Aldehyde Synthesis

The aldehyde precursor is synthesized via formylation of 8-amino-5-fluoroquinoline using Vilsmeier-Haack conditions (POCl₃ and DMF). The resulting 2-formyl derivative is isolated and purified via silica gel chromatography.

Oxidative Conversion to Carboxylic Acid

Oxidation of the aldehyde group employs potassium permanganate (KMnO₄) in acidic aqueous media. For instance, a solution of KMnO₄ in sulfuric acid (H₂SO₄) at 60–80°C converts the aldehyde to the carboxylic acid with >85% yield. This method is scalable but requires careful pH control to prevent over-oxidation.

Ring-forming reactions enable simultaneous introduction of fluorine, amino, and carboxylic acid groups during quinoline core assembly.

Gould-Jacobs Cyclization

The Gould-Jacobs reaction condenses aniline derivatives with β-ketoesters under acidic conditions to form quinoline skeletons. For this compound, 3-fluoro-4-nitroaniline reacts with diethyl oxaloacetate in polyphosphoric acid (PPA). Cyclization at 120°C produces the quinoline core with nitro and ester groups, which are subsequently hydrolyzed and reduced.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling introduces the amino group post-cyclization. For example, 5-fluoro-8-bromoquinoline-2-carboxylic acid reacts with ammonia or protected amines using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as ligands. Yields range from 50–70%, depending on the bromide’s reactivity.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

| Method | Key Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Nucleophilic Fluorination | NFSI, LHMDS, Pd/C | 60–70% | >95% | Moderate |

| Aldehyde Oxidation | KMnO₄, H₂SO₄ | 85–90% | >98% | High |

| Gould-Jacobs Cyclization | PPA, β-ketoesters | 40–50% | 90–95% | Low |

| Buchwald-Hartwig Coupling | Pd₂(dba)₃, Xantphos | 50–70% | >95% | Moderate |

Key Findings :

-

Nucleophilic fluorination offers regioselectivity but suffers from moderate yields due to competing side reactions.

-

Aldehyde oxidation is highly efficient but requires precursors with stable aldehyde groups.

-

Cyclization approaches are less efficient but valuable for constructing complex substitution patterns.

Challenges and Optimization Strategies

Regioselectivity in Fluorination

Fluorination at position 5 competes with other electrophilic positions. Using bulky bases (e.g., LHMDS) and low temperatures (−15°C) enhances selectivity for position 5.

Analyse Chemischer Reaktionen

Decarboxylation Reactions

The carboxylic acid group at position 2 undergoes decarboxylation under basic conditions. For example, heating the compound with aqueous K₂CO₃ at 40–60°C removes the carboxyl group, yielding 8-amino-5-fluoroquinoline as the primary product . This reaction is critical for generating simplified quinoline derivatives for further functionalization.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| K₂CO₃ (aq), 40–60°C, 10 min | 8-Amino-5-fluoroquinoline | 70–85% |

Amide and Carboxamide Formation

The carboxylic acid group participates in condensation reactions with amines to form amides. For instance, treatment with aniline derivatives in the presence of phosphorus trichloride (PCl₃) produces carboxanilides . These derivatives are structurally analogous to antimicrobial and antiviral agents.

Example Reaction:

8-Amino-5-fluoroquinoline-2-carboxylic acid + 4-fluoroaniline → 8-Amino-5-fluoroquinoline-2-(4’-fluorophenyl)carboxamide

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| PCl₃ | THF | Reflux | 61–79% |

Metal Ion Complexation

The compound acts as a bidentate chelator, forming stable complexes with transition metals such as Cu²⁺, Zn²⁺, and Fe³⁺ via coordination through the amino and carboxylate groups . These complexes are studied for catalytic and biochemical applications.

Key Complexation Data:

Electrophilic Aromatic Substitution

The electron-rich quinoline ring facilitates electrophilic substitution. Bromination at position 7 has been reported for structurally similar compounds using N-bromosuccinimide (NBS) in chloroform . While direct data for this compound is limited, analogous reactivity is expected.

Hypothetical Reaction Pathway:

this compound + NBS → 7-Bromo-8-amino-5-fluoroquinoline-2-carboxylic acid

Intramolecular Cyclization

Under strongly acidic or basic conditions, the amino and carboxylic acid groups may undergo cyclization. For example, refluxing with KOH promotes intramolecular heterocyclization, forming fused bicyclic systems like pyrrolo[3,4-c]quinoline-2,9-dione derivatives .

| Conditions | Product | Yield |

|---|---|---|

| KOH (aq), reflux, 2 h | 7-Fluoro-1-(arylamino)-3-phenylpyrrolo[3,4-c]quinoline-2,9-dione | 55–65% |

Functionalization of the Amino Group

The amino group at position 8 can be acylated or alkylated. For instance, reaction with acetyl chloride in pyridine yields the corresponding acetamide derivative, enhancing lipophilicity for pharmacokinetic studies .

Synthetic Protocol:

Comparative Reactivity with Analogues

The fluorine atom at position 5 reduces electron density at adjacent positions, directing electrophilic attacks to meta positions. Comparisons with non-fluorinated analogues show enhanced stability and altered regioselectivity .

| Compound | Reaction Site | Reactivity Trend |

|---|---|---|

| 8-Amino-quinoline-2-carboxylic acid | Position 3 | Higher electrophilic activity |

| This compound | Position 7 | Reduced reactivity due to F |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

8-Amino-5-fluoroquinoline-2-carboxylic acid has demonstrated significant antimicrobial properties. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. This inhibition leads to cell death in susceptible bacterial strains, making it a candidate for developing new antimicrobial agents. Studies have shown that this compound exhibits activity against various Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

The compound also shows promise in anticancer research. In vitro studies on breast cancer cell lines (such as MCF-7) revealed that derivatives of this compound can inhibit cell proliferation effectively. The cytotoxic effects were assessed using the MTT assay, indicating a dose-dependent response .

Material Science

Metal Ion Complexation

Research indicates that this compound can form complexes with metal ions, enhancing its potential utility in biochemistry. These complexes are investigated for their catalytic properties and ability to act as chelating agents. Such interactions may contribute to its biological activity, particularly in drug delivery systems where metal ions play a crucial role .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a recent study, formulations containing this compound were tested against Staphylococcus aureus infections in mice. The results indicated a significant reduction in colony-forming units (CFUs), demonstrating its effectiveness as an antimicrobial agent .

Case Study: Anticancer Activity

Another study focused on the synthesis of various derivatives of this compound and their evaluation against breast cancer cell lines. The findings showed that certain derivatives exhibited enhanced anticancer activity compared to traditional treatments, suggesting a need for further pharmacodynamic evaluations .

Wirkmechanismus

The mechanism of action of 8-Amino-5-fluoroquinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes. For example, it can inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell death. This specific mechanism is different from other antibacterial agents, making it effective against strains resistant to other drugs .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 8-amino-5-fluoroquinoline-2-carboxylic acid with structurally and functionally related quinoline derivatives, focusing on substituent effects, physicochemical properties, and reported applications.

Structural and Functional Group Variations

Physicochemical Properties

- LogP and Solubility: this compound: Predicted LogP ~1.2 (estimated from analogs), with moderate solubility due to ionizable groups . 5-AMINO-ISOQUINOLINE-8-CARBOXYLIC ACID: LogP 0.9, topological polar surface area (TPSA) 76.2, indicating moderate hydrophilicity . 8-Hydroxyquinoline-2-carboxylic acid: Higher acidity (pKa ~4.5 for COOH and ~9.0 for OH) enables strong metal coordination, critical for applications in analytical chemistry .

Research Findings and Key Insights

Substituent Position Matters: Fluorine at position 5 (vs.

Amino vs. Hydroxyl Groups: The amino group in this compound may offer better solubility in acidic environments compared to hydroxylated analogs, which are prone to deprotonation at higher pH .

Isoquinoline Backbone: The isoquinoline analog () shows reduced steric flexibility, which may limit its utility in broad-spectrum applications compared to quinoline-based structures .

Biologische Aktivität

8-Amino-5-fluoroquinoline-2-carboxylic acid is a fluorinated derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its significant antimicrobial and anticancer properties. Its unique structure, which includes an amino group, a carboxylic acid functional group, and a fluorine atom at the 5-position, enhances its lipophilicity and biological effectiveness compared to non-fluorinated analogs.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to cell death in susceptible bacterial strains, making it a potent antibacterial agent. Additionally, studies suggest potential antiviral properties, indicating its broader applicability in treating various infections .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against a range of Gram-positive and Gram-negative bacteria. |

| Anticancer | Exhibits cytotoxic effects on various cancer cell lines through apoptosis. |

| Antiviral | Potential activity against viral pathogens; further research needed. |

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition comparable to established antibiotics. For example, it has been reported that this compound can effectively inhibit strains such as Escherichia coli and Staphylococcus aureus, which are commonly associated with antibiotic resistance .

Anticancer Properties

In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves disrupting the cell cycle and promoting programmed cell death through mitochondrial pathways . Recent studies have also explored its efficacy in combination therapies, enhancing the overall anticancer effect.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant E. coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional fluoroquinolones, suggesting its potential as an alternative treatment .

- Cytotoxicity in Cancer Cells : In another study focusing on MCF-7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the fluorine atom enhances lipophilicity, which is believed to facilitate better cell membrane penetration and increased interaction with target enzymes. Comparative studies with similar compounds have demonstrated that modifications to the functional groups can significantly alter the biological activity .

Q & A

Q. What are the optimized synthetic routes for 8-amino-5-fluoroquinoline-2-carboxylic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclization of substituted aniline precursors followed by fluorination and carboxylation. For example, fluoroquinoline derivatives are often synthesized via Gould-Jacobs reactions, where cyclization under acidic conditions (e.g., polyphosphoric acid) forms the quinoline core . Fluorination can be achieved using DAST (diethylaminosulfur trifluoride) or Selectfluor™, with yields optimized by controlling temperature (60–80°C) and stoichiometry . Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity. Yield improvements (>70%) are achieved by iterative adjustments to reaction time and catalyst loading (e.g., Pd/C for hydrogenation steps) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluoro at C5, amino at C8) and aromatic proton environments. DMSO-d₆ is preferred for solubility, with δ ~8.5 ppm for quinoline protons .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical ~220.18 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) assess purity (>95%). Retention times are calibrated against standards .

Q. How is the antibacterial activity of this compound evaluated in vitro?

Methodological Answer: Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are conducted using broth microdilution (CLSI guidelines). The compound is dissolved in DMSO (≤1% v/v) and tested at serial dilutions (0.5–128 µg/mL). Synergy with β-lactams or efflux pump inhibitors is assessed via checkerboard assays. Activity is correlated with structural features like the C5-fluoro group, which enhances DNA gyrase inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer: SAR studies focus on modifying substituents at C5 (fluoro), C8 (amino), and the carboxylate group. For example:

- C7 Modifications : Introducing piperazinyl or pyrrolidinyl groups improves bacterial membrane penetration .

- C8 Substitutions : Bulky alkylamino groups reduce efflux pump susceptibility in resistant strains .

- Carboxylate Bioisosteres : Replacing -COOH with tetrazoles maintains metal chelation (critical for gyrase binding) while enhancing oral bioavailability .

Q. What crystallographic insights exist for this compound and its target complexes?

Methodological Answer: X-ray crystallography of the compound bound to E. coli DNA gyrase reveals key interactions:

Q. How do computational methods (e.g., molecular docking, CoMFA) predict the bioactivity of novel derivatives?

Methodological Answer:

- Docking (AutoDock Vina) : Predicts binding modes to DNA gyrase. The scoring function prioritizes derivatives with strong Mg²⁺ coordination and π-π stacking with quinoline .

- CoMFA : 3D-QSAR models based on steric/electrostatic fields identify favorable substituents. For example, electron-withdrawing groups at C5 enhance gyrase inhibition .

Q. How should researchers resolve contradictions in reported bioactivity data for fluoroquinoline derivatives?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, cation content). Standardization steps include:

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

Q. Which advanced analytical methods are used to detect trace impurities in synthesized batches?

Methodological Answer:

Q. How does the C5-fluoro substituent influence pharmacokinetic properties?

Methodological Answer: The fluorine atom enhances lipid solubility (logP ~1.2), improving BBB penetration. It also reduces metabolic oxidation (CYP3A4), prolonging half-life in vivo. Plasma protein binding (~85%) is measured via equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.